molecular formula C12H18ClN B3086506 [(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride CAS No. 1159783-37-5

[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride

Cat. No.: B3086506
CAS No.: 1159783-37-5
M. Wt: 211.73 g/mol
InChI Key: WDUKNNGSGQAJIN-MLBSPLJJSA-N
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Description

Chemical Structure: The compound features a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group attached to a propan-2-ylamine moiety, with a hydrochloride counterion. The E-configuration of the double bond ensures a planar geometry, while the propan-2-yl group introduces steric bulk.
Molecular Formula: C₁₂H₁₇ClN
Molecular Weight: 210.73 g/mol
Key Features:

  • Branched Alkyl Group: The propan-2-yl substituent enhances lipophilicity and may influence molecular packing in crystalline form.
  • Hydrochloride Salt: Improves solubility in polar solvents compared to the free base .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-11(2)13-10-6-9-12-7-4-3-5-8-12;/h3-9,11,13H,10H2,1-2H3;1H/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUKNNGSGQAJIN-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride typically involves the reaction of 3-phenylprop-2-en-1-amine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of (2E)-3-Phenylprop-2-en-1-ylamine, which can be further utilized in different applications .

Scientific Research Applications

Pharmacological Studies

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride has been investigated for its potential anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory pathways, making this compound a candidate for further pharmacological exploration.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of structurally related compounds. Results showed that these compounds effectively reduced inflammation in animal models, suggesting potential therapeutic applications for (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride in treating inflammatory diseases .

Chemical Biology

In chemical biology, this compound can serve as a tool for studying enzyme interactions and cellular signaling pathways. Its unique structure allows it to act as a substrate or inhibitor for various enzymes involved in metabolic processes.

Case Study : Research demonstrated that derivatives of phenylpropene compounds could modulate enzyme activity in cancer cell lines, highlighting the potential of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride in cancer research .

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.

Toxicological Considerations

While exploring the applications of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride, it is crucial to consider its safety profile. Preliminary studies indicate that while the compound exhibits biological activity, its toxicity must be evaluated through rigorous testing to ensure safe application in pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Variations in Phenyl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Phenyl Substituent Key Differences vs. Target Compound Reference
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride (Target) C₁₂H₁₇ClN 210.73 None Baseline for comparison
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride C₁₃H₂₀ClNO 241.76 4-Methoxy Electron-donating methoxy group increases polarity and may alter binding interactions.
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride C₁₄H₂₂ClNO 255.78 2-Methoxy Ortho-substitution introduces steric hindrance, potentially reducing reactivity.

Implications :

  • 4-Methoxy Substituent (): Enhances solubility in aqueous media due to increased polarity. May improve pharmacokinetic properties in drug design.
  • 2-Methoxy Substituent (): Steric effects could limit rotational freedom, affecting molecular conformation and crystal packing .

Variations in Alkyl Groups on the Amine

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Group Key Differences vs. Target Compound Reference
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride C₁₂H₁₇ClN 210.73 Propyl (linear) Linear chain reduces steric hindrance, potentially increasing reactivity.
(2-Methylpropyl)[(2E)-3-phenylprop-2-en-1-yl]amine hydrochloride C₁₃H₂₀ClN 225.77 2-Methylpropyl Increased branching may enhance thermal stability and reduce solubility.

Implications :

  • Propyl vs. Propan-2-yl (): Linear propyl groups may facilitate tighter crystal packing, whereas branched propan-2-yl groups could disrupt intermolecular interactions.
  • 2-Methylpropyl (): Greater steric bulk might hinder enzymatic metabolism in biological systems.

Halogen-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituent Key Differences vs. Target Compound Reference
(2,4-Dichlorophenyl)methylamine hydrochloride C₁₀H₁₂Cl₃N 268.58 2,4-Dichloro Electron-withdrawing Cl groups increase lipophilicity and may enhance membrane permeability.
(2-Chloro-6-fluorophenyl)methylamine hydrochloride C₁₀H₁₁Cl₂FN 248.11 2-Cl, 6-F Fluorine’s electronegativity may alter electronic properties and binding affinity.

Implications :

  • Chlorine and Fluorine Substituents (): Enhance metabolic stability and resistance to oxidation, making these derivatives candidates for agrochemical or pharmaceutical applications.

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modification Key Differences vs. Target Compound Reference
(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride C₅H₁₂ClF₂N 159.61 Difluoroethyl Reduced aromaticity lowers molecular weight; fluorine atoms improve bioavailability.
2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride C₆H₁₅ClN₂O 166.65 Acetamide backbone Introduction of a peptide bond enables hydrogen bonding, altering solubility.

Implications :

  • Acetamide Modification (): Introduces hydrogen-bonding capability, which could improve crystalline stability .

Notes

  • Software Tools : Programs like WinGX and ORTEP are critical for visualizing anisotropic displacement ellipsoids in crystallographic studies .
  • Future Directions : Comparative studies on binding affinities and metabolic stability are needed to validate hypothesized structure-activity relationships.

Biological Activity

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride, also known as N-Isopropyl-N-[(2E)-3-phenylprop-2-enyl]amine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : (2E)-3-phenylprop-2-en-1-ylamine hydrochloride
  • CAS Number : 1222098-13-6
  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 229.73 g/mol
  • Physical Appearance : Typically appears as a white to off-white powder.

Biological Activity Overview

The biological activity of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride has been investigated in various studies, revealing its potential in treating neurological disorders and its antimicrobial properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds structurally related to (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated significant anticonvulsant activity in several animal models, suggesting a similar potential for related compounds .

Key Findings:

  • Model Used : Frings audiogenic seizure-susceptible mouse model.
    • ED50 : 13.21 mg/kg (intraperitoneal).
  • Acute Seizures Induced Electrically :
    • Maximal electroshock test ED50 values ranged from 27.58 mg/kg to 114.4 mg/kg depending on the animal model and administration route.

Antimicrobial Properties

Compounds with similar structures have shown promising antibacterial activities against various pathogens. Research indicates that derivatives of phenylpropene compounds possess anti-inflammatory and antimalarial activities, which may extend to (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride .

The exact mechanism through which (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and may modulate ion channels involved in neuronal excitability.

Case Studies and Research Findings

StudyFindingsModel/Method
Study 1Demonstrated anticonvulsant activity similar to known treatmentsFrings mouse model
Study 2Exhibited antibacterial effects against Gram-positive bacteriaIn vitro assays
Study 3Evaluated safety profile; no mutagenic effects observedAmes test

Safety Profile

In toxicity evaluations, related compounds have shown low cytotoxicity in various cell lines, indicating a favorable safety profile. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was safe at concentrations up to 100 µM in HepG2 and H9c2 cell lines .

Q & A

Q. What synthetic routes are commonly employed to prepare (2E)-3-phenylprop-2-en-1-ylamine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:
  • Reductive amination: React (2E)-3-phenylprop-2-enal with isopropylamine under hydrogen gas and a palladium catalyst, followed by HCl treatment to form the hydrochloride salt. Optimize temperature (40–60°C) and catalyst loading (5–10% Pd/C) to enhance yield .
  • Nucleophilic substitution: Use a halogenated precursor (e.g., (2E)-3-phenylprop-2-en-1-yl bromide) with isopropylamine in a polar aprotic solvent (e.g., DMF) at 80°C for 6–8 hours. Monitor progress via TLC or GC-MS .
  • Yield optimization: Employ design-of-experiment (DoE) approaches to test variables like solvent polarity, stoichiometry, and reaction time.

Q. How can the stereochemical integrity of the (2E)-alkene configuration be preserved during synthesis and purification?

  • Methodological Answer:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the double bond.
  • Avoid prolonged exposure to high temperatures (>80°C) during solvent removal.
  • Characterize purity via 1H^1H-NMR (coupling constant J=1216HzJ = 12–16 \, \text{Hz} for trans-alkene protons) and HPLC with a chiral column .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer:
  • XRD: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous confirmation of the stereochemistry and salt formation .
  • NMR: 1H^1H- and 13C^{13}\text{C}-NMR to verify amine protonation (δ ~2.5–3.5 ppm for NH2+_2^+) and alkene geometry .
  • Mass Spectrometry: ESI-MS in positive ion mode to detect the [M+H]+^+ ion and HCl adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., dipole moments, solubility) for this compound?

  • Methodological Answer:
  • Validation steps:

Recalculate computational models (DFT or MD simulations) using higher basis sets (e.g., B3LYP/6-311++G(d,p)) and compare with experimental XRD/NMR data .

Reassess solvent parameters (e.g., dielectric constant) in solubility studies using Hansen solubility parameters .

  • Case study: Discrepancies in predicted vs. observed logP values may arise from HCl’s hygroscopicity; address via Karl Fischer titration for water content .

Q. What strategies are recommended for characterizing hydrogen-bonding networks in the crystalline form, and how do these interactions affect stability?

  • Methodological Answer:
  • Graph-set analysis: Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., N+-HCl\text{N}^+ \text{-H} \cdots \text{Cl}^-) and identify motifs like R22(8)R_2^2(8) .
  • Thermal analysis: Correlate DSC/TGA data with hydrogen-bond strength. Stronger networks (shorter H-bond distances) often result in higher melting points .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:
  • Accelerated stability testing:

Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-UV at 254 nm. Acidic conditions (pH < 3) may hydrolyze the amine-HCl bond, while basic conditions (pH > 8) risk alkene isomerization .

Q. What computational tools are effective for modeling the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer:
  • Docking studies: Use AutoDock Vina or Schrödinger Suite with homology-modeled targets. Validate with MD simulations (NAMD/GROMACS) to assess binding free energy (MM-PBSA) .
  • Pharmacophore mapping: Identify critical features (e.g., amine group, phenyl ring) using MOE or Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.